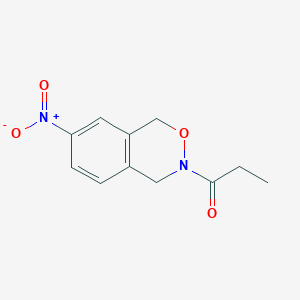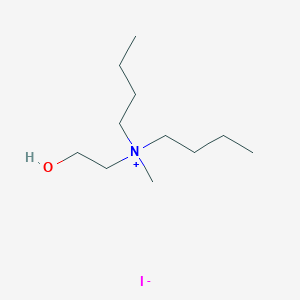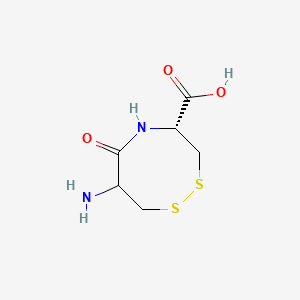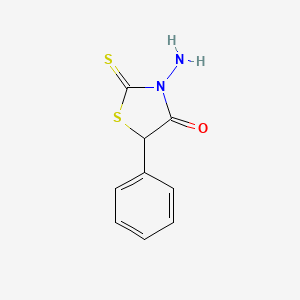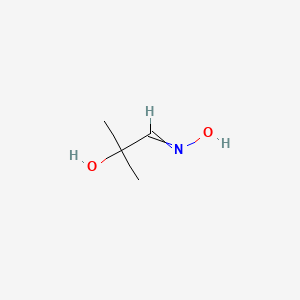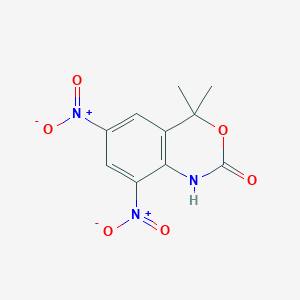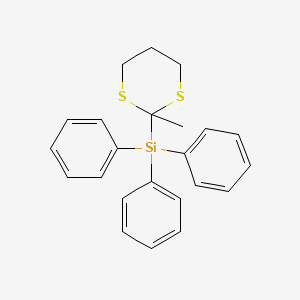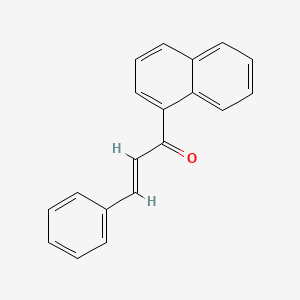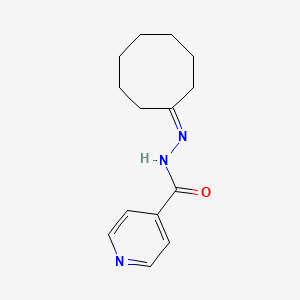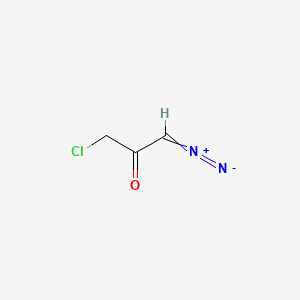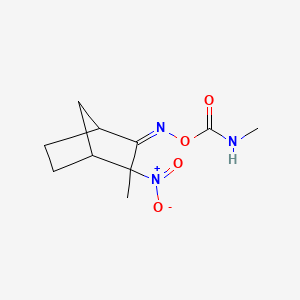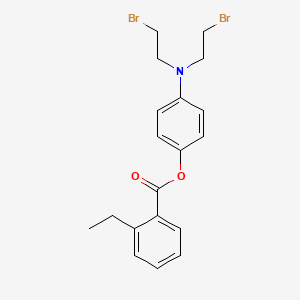
Gold--nickel (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold–nickel (1/1) is an alloy composed of equal parts gold and nickel. This compound is known for its unique combination of properties derived from both metals, making it valuable in various industrial and scientific applications. Gold is renowned for its excellent conductivity, resistance to oxidation, and malleability, while nickel contributes strength, durability, and magnetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold–nickel (1/1) can be synthesized through several methods, including:
Electrodeposition: This involves the co-deposition of gold and nickel from a solution containing their respective salts.
Mechanical Alloying: This method involves the mechanical mixing of gold and nickel powders, followed by heat treatment to form a homogeneous alloy.
Chemical Vapor Deposition (CVD): In this process, gold and nickel are deposited from their gaseous precursors onto a substrate, forming a thin film of the alloy.
Industrial Production Methods
In industrial settings, gold–nickel (1/1) is often produced using large-scale electrodeposition techniques. This method is favored due to its ability to produce high-purity alloys with precise control over composition and thickness .
Chemical Reactions Analysis
Types of Reactions
Gold–nickel (1/1) undergoes various chemical reactions, including:
Reduction: Nickel oxides can be reduced back to metallic nickel using reducing agents such as hydrogen gas.
Substitution: The alloy can participate in substitution reactions where nickel atoms are replaced by other metals, altering the alloy’s properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts in solution, often under electrochemical conditions.
Major Products
Oxidation: Nickel oxide and metallic gold.
Reduction: Metallic nickel and gold.
Substitution: Alloys with altered compositions and properties.
Scientific Research Applications
Gold–nickel (1/1) has a wide range of applications in scientific research, including:
Catalysis: The alloy is used as a catalyst in various chemical reactions due to its unique surface properties.
Biomedical Applications: Gold–nickel nanoparticles are explored for use in drug delivery, imaging, and as antibacterial agents.
Electronics: The alloy’s excellent conductivity and resistance to oxidation make it valuable in electronic components and connectors.
Magnetic Applications: Due to the magnetic properties of nickel, the alloy is used in magnetic storage devices and sensors.
Mechanism of Action
The effects of gold–nickel (1/1) are primarily due to the combined properties of gold and nickel. The alloy’s mechanism of action in various applications includes:
Catalysis: The alloy provides active sites for chemical reactions, enhancing reaction rates and selectivity.
Antibacterial Activity: The release of nickel ions can disrupt bacterial cell membranes, leading to cell death.
Electrical Conductivity: The presence of gold ensures excellent conductivity, while nickel provides structural integrity.
Comparison with Similar Compounds
Gold–nickel (1/1) can be compared with other similar alloys, such as:
Gold–copper: This alloy is also used in electronics but lacks the magnetic properties of nickel.
Nickel–copper: Known for its corrosion resistance and strength, but does not have the same conductivity as gold.
Gold–palladium: Used in catalysis and electronics, offering excellent resistance to oxidation but at a higher cost.
Conclusion
Gold–nickel (1/1) is a versatile alloy with unique properties derived from both gold and nickel. Its applications span various fields, including catalysis, biomedical research, electronics, and magnetic devices. The alloy’s preparation methods, chemical reactions, and mechanisms of action highlight its significance in scientific and industrial contexts.
Properties
CAS No. |
12044-85-8 |
|---|---|
Molecular Formula |
AuNi |
Molecular Weight |
255.660 g/mol |
IUPAC Name |
gold;nickel |
InChI |
InChI=1S/Au.Ni |
InChI Key |
MSNOMDLPLDYDME-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


